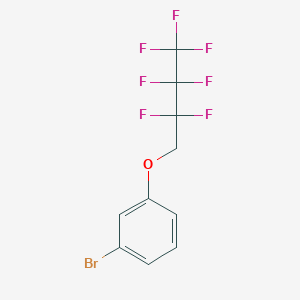
1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1H,1H-heptafluorobutoxy)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Phenolic compounds or quinones.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The heptafluorobutoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(pentafluoroethoxy)benzene
- 1-Bromo-3-(heptafluoropropoxy)benzene
Comparison: 1-Bromo-3-(1H,1H-heptafluorobutoxy)benzene is unique due to the length and fluorination of its alkoxy group. This results in distinct physical and chemical properties, such as higher hydrophobicity and thermal stability compared to compounds with shorter or less fluorinated alkoxy groups. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
Properties
CAS No. |
1365808-77-0 |
|---|---|
Molecular Formula |
C10H6BrF7O |
Molecular Weight |
355.05 g/mol |
IUPAC Name |
1-bromo-3-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-2-1-3-7(4-6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
InChI Key |
HUWYPKKNQIVADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















